molecular formula C9H10N2O3S B1309625 [2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid CAS No. 848658-78-6

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid

Cat. No.: B1309625
CAS No.: 848658-78-6
M. Wt: 226.25 g/mol
InChI Key: ALIZCAWAWGTRCZ-UHFFFAOYSA-N
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Description

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid (CAS: 848658-78-6) is a thiazole-derived compound featuring a pyrrolidin-2-one (2-oxo-pyrrolidine) moiety at the 2-position of the thiazole ring and an acetic acid group at the 4-position. This structure confers unique physicochemical properties, such as moderate hydrophilicity due to the carboxylic acid group and conformational rigidity from the pyrrolidinone ring. The compound is commercially available with a purity of 95% (MFCD07329997) and is used in pharmaceutical research as a reference standard or intermediate .

Properties

IUPAC Name

2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-7-2-1-3-11(7)9-10-6(5-15-9)4-8(13)14/h5H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIZCAWAWGTRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601249209
Record name 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid
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Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848658-78-6
Record name 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=848658-78-6
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Record name 2-(2-Oxo-1-pyrrolidinyl)-4-thiazoleacetic acid
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Record name 2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetic acid
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Biochemical Analysis

Biochemical Properties

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, which can modulate inflammatory processes. Additionally, this compound may interact with other biomolecules, such as transport proteins, affecting their function and distribution within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the expression of genes involved in the inflammatory response, thereby altering the cell’s behavior and function. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity. For instance, its binding to COX-2 results in the inhibition of the enzyme’s catalytic activity, reducing the production of pro-inflammatory mediators. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of COX-2 activity and altered gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory activity, without causing significant toxicity. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with multiple biomolecules and the disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of various metabolites. For example, the compound can affect the metabolism of fatty acids and amino acids by modulating the activity of key metabolic enzymes. These interactions can lead to changes in metabolic flux and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be transported into cells via specific membrane transporters, where it can then interact with intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biological effects.

Biological Activity

[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize key information.

  • Molecular Formula : C6H9N O3
  • Molecular Weight : 143.14 g/mol
  • CAS Number : 53934-76-2

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its anti-inflammatory, antibacterial, and neuroprotective properties.

1. Anti-inflammatory Activity

Research indicates that compounds with thiazole and pyrrolidine moieties exhibit significant anti-inflammatory effects. For instance, derivatives similar to this compound have shown inhibitory activity against cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), which are key enzymes in the inflammatory pathway .

2. Antibacterial Activity

The compound has demonstrated promising antibacterial properties. A study evaluating various pyrrolidine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. The activity was particularly noted against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

3. Neuroprotective Properties

The neuroprotective potential of thiazole-containing compounds has been highlighted in several studies. These compounds are being investigated for their ability to mitigate neuroinflammation and protect neuronal cells from oxidative stress, which is relevant in conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

In a controlled experiment, a series of thiazole derivatives were tested for their ability to inhibit COX enzymes. The results indicated that specific modifications to the thiazole ring significantly enhanced anti-inflammatory activity, suggesting a structure-activity relationship (SAR) that can inform future drug development .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound A75%80%
Compound B60%70%
This compound65%75%

Case Study 2: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several pyrrolidine derivatives against clinical isolates of S. aureus and E. coli. The results demonstrated that this compound exhibited significant antibacterial activity with an MIC of 0.005 mg/mL against S. aureus, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

a) Pyrrolidinone vs. Diazinane Rings
  • 2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic Acid (CAS: 1240527-48-3): This analog replaces the pyrrolidinone ring with a six-membered 1,3-diazinan-2-one. The larger diazinane ring may alter binding interactions due to increased conformational flexibility and spatial requirements. It is classified as a drug impurity reference standard .
b) Amino and Phenylamino Substituents
  • [2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic Acid (CAS: 436094-81-4): The 2-position substituent is a 4-chlorophenylamino group.
  • [2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic Acid (CAS: 335398-80-6): A methoxy group on the phenylamino substituent improves solubility compared to chloro derivatives but reduces electrophilicity. Its synthesis yield (27%) suggests higher complexity compared to the target compound .
c) Halogenated Aryl Groups
  • [2-(2-Fluoro-phenyl)-thiazol-4-yl]-acetic Acid (CAS: 879070-41-4):
    A fluorophenyl group at the 2-position enhances metabolic stability and lipophilicity. This compound is available with purities up to 98% and is used in high-throughput screening .

Modifications to the Acetic Acid Chain

a) Ester Derivatives
  • The hydrochloride salt form enhances solubility in polar solvents .
b) Oxoacetic Acid Derivatives
  • 2-(2-Aminothiazol-4-yl)-2-oxoacetic Acid: The oxo group on the acetic acid chain introduces keto-enol tautomerism, which may influence reactivity in biological systems. This compound is used in glycation studies and enzyme inhibition assays .

Physicochemical and Electronic Properties

Computational studies on analogs like {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) reveal that electron-withdrawing substituents (e.g., thioether linkages) lower HOMO-LUMO gaps, enhancing reactivity. In contrast, the pyrrolidinone ring in the target compound provides balanced electronic properties suitable for stable molecular interactions .

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